![molecular formula C16H12N4O2S B5795458 4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)
4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid
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Overview
Description
“4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid” is a chemical compound with the linear formula C16H12N4O2S . It has a molecular weight of 324.364 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-triazole ring attached to a phenyl group and a benzoic acid group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the mercapto group (-SH) and the imino group (=NH) also adds complexity to the molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. However, the presence of the 1,2,4-triazole ring, phenyl group, benzoic acid group, mercapto group, and imino group in its structure can influence its properties .
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. However, 1,2,4-triazole derivatives have been studied for their biological activities, including antibacterial, antifungal, antioxidant, anti-malarial, and anti-leishmanial effects .
Safety and Hazards
Future Directions
Given the biological activities associated with 1,2,4-triazole derivatives , this compound could be further studied for potential applications in various fields, including medicine and agriculture. However, more research is needed to confirm its properties and potential uses.
properties
IUPAC Name |
4-[(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-15(22)13-8-6-11(7-9-13)10-17-20-14(18-19-16(20)23)12-4-2-1-3-5-12/h1-10H,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZSDIMNGWESIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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